Product packaging for 3-ethynyl-5-methyl-1H-indazole(Cat. No.:)

3-ethynyl-5-methyl-1H-indazole

Cat. No.: B8760675
M. Wt: 156.18 g/mol
InChI Key: BFIMTMGPJONZIY-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Medicinal Chemistry Scaffolds

Indazole derivatives are recognized as "privileged structures" in drug discovery, meaning they can bind to a variety of biological targets with high affinity, leading to a wide spectrum of pharmacological activities. nih.gov The versatility of the indazole nucleus allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. researchgate.net This has led to the development of compounds with a broad range of biological effects. nih.gov

The indazole core is present in several clinically approved drugs, demonstrating its therapeutic importance. For instance, Benzydamine is used for its anti-inflammatory properties, while Granisetron serves as an anti-emetic for patients undergoing chemotherapy. Furthermore, indazole-based compounds like Axitinib and Pazopanib are established tyrosine kinase inhibitors used in cancer therapy. The research into indazole derivatives has produced compounds with potential applications as anticancer, anti-inflammatory, antimicrobial, anti-HIV, and neuroprotective agents. researchgate.netnih.govnih.gov

Table 1: Investigated Biological Activities of Indazole-Based Compounds

Biological ActivityTherapeutic AreaReference
AntitumorOncology researchgate.netnih.gov
Anti-inflammatoryImmunology/Pain Management researchgate.netnih.gov
Kinase InhibitionOncology/Inflammatory Diseases nih.govnih.gov
AntimicrobialInfectious Diseases researchgate.net
Anti-HIVVirology researchgate.net
NeuroprotectiveNeurology bindingdb.org

Overview of the 3-Ethynyl-5-Methyl-1H-Indazole Structure within Indazole Chemistry

Within the diverse family of indazoles, this compound is a compound of significant interest due to its specific structural features. Its molecular architecture is centered on the 1H-indazole tautomer, which is generally the most thermodynamically stable form. thieme-connect.de The structure is distinguished by two key substitutions on this core: an ethynyl (B1212043) group (-C≡CH) at the C-3 position and a methyl group (-CH3) at the C-5 position of the indazole ring.

The ethynyl group at the C-3 position is particularly noteworthy. Research on related 3-ethynyl-1H-indazoles has shown that this moiety can act as a novel ATP mimetic scaffold. nih.gov It allows the compound to target the ATP-binding site of various kinases, which are crucial regulators of cellular processes. nih.gov This makes the 3-ethynyl-indazole scaffold a valuable starting point for developing kinase inhibitors. researchgate.netnih.gov The linear geometry of the ethynyl group provides a rigid conformational element for binding within enzyme active sites. researchgate.net

The methyl group at the C-5 position also plays a critical role. Substitutions on the benzene (B151609) ring portion of the indazole scaffold, particularly at the C-5 position, are an area of increasing focus for discovering highly active and selective inhibitors. nih.gov The methyl group, being an electron-donating group, can modulate the electronic properties of the aromatic system. This substitution can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. nih.gov

The synthesis of such a compound would likely involve modern cross-coupling techniques. A plausible route could be a Sonogashira coupling reaction between a 3-iodo-5-methyl-1H-indazole precursor and a suitable acetylene (B1199291) source, catalyzed by a palladium complex. nih.gov This method is commonly used to form the carbon-carbon triple bond found in 3-ethynyl-1H-indazole derivatives. nih.gov

Table 2: Chemical and Structural Features of this compound

PropertyDescriptionReference
Core Structure1H-Indazole thieme-connect.de
C-3 SubstituentEthynyl group (-C≡CH) nih.gov
C-5 SubstituentMethyl group (-CH3) nih.gov
Potential Role of Ethynyl GroupActs as an ATP mimetic scaffold for kinase inhibition. nih.gov
Potential Role of Methyl GroupModulates electronic properties and influences inhibitor selectivity. nih.gov
Plausible Synthesis MethodPalladium-catalyzed Sonogashira coupling. nih.gov

Research Trajectory and Current Academic Focus on Indazole Derivatives

The academic focus on indazole derivatives has evolved significantly over the past few decades. Initial research highlighted the broad biological activities of the scaffold. nih.gov The current trajectory, however, is marked by a more targeted approach, designing indazole derivatives to interact with specific biological macromolecules, particularly enzymes like kinases. researchgate.netnih.gov

A major area of contemporary research is the development of indazole-based kinase inhibitors for cancer therapy. researchgate.netnih.gov The phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer, is a prominent target. researchgate.netnih.gov Studies have shown that series of 3-ethynyl-1H-indazoles can exhibit low micromolar inhibition against critical components of this pathway, including PI3K, PDK1, and mTOR kinases. nih.gov Similarly, other research has focused on designing 3-aminoindazole derivatives as potent inhibitors of the BCR-ABL kinase, which is implicated in chronic myeloid leukemia. nih.govtandfonline.com

The synthesis of these complex molecules has also been a major research focus. Modern synthetic methodologies, such as palladium-mediated cross-coupling reactions (e.g., Suzuki and Sonogashira couplings), are instrumental in creating libraries of diversely substituted indazoles for structure-activity relationship (SAR) studies. researchgate.netmdpi.com These advanced techniques allow for the efficient functionalization of the indazole core at specific positions, such as C-3 and C-7, which is crucial for developing potent and selective drug candidates. researchgate.netmdpi.com The ongoing research aims to optimize these scaffolds to produce novel inhibitors with high efficacy and favorable drug-like properties for clinical use. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B8760675 3-ethynyl-5-methyl-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

3-ethynyl-5-methyl-2H-indazole

InChI

InChI=1S/C10H8N2/c1-3-9-8-6-7(2)4-5-10(8)12-11-9/h1,4-6H,2H3,(H,11,12)

InChI Key

BFIMTMGPJONZIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2C=C1)C#C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethynyl 5 Methyl 1h Indazole and Its Analogs

Established and Evolving Synthetic Routes to the 1H-Indazole Core

The formation of the 1H-indazole scaffold is a cornerstone of synthetic efforts, with numerous methods developed, ranging from classical cyclizations to modern transition-metal-catalyzed reactions. researchgate.net

Cyclization and annulation reactions are fundamental to forming the indazole ring system. These methods typically involve the formation of a key N-N bond and subsequent ring closure.

Intramolecular C-H Amination : A prominent strategy involves the intramolecular amination of hydrazones. For instance, diaryl and tert-butyl aryl ketone hydrazones can be treated with iodine in the presence of potassium iodide and sodium acetate (B1210297) to yield 1H-indazoles through direct aryl C-H amination. nih.gov Similarly, oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can facilitate this transformation for arylhydrazones. nih.gov

Reductive Cyclization : The reductive cyclization of o-nitrobenzylidene amines, promoted by reagents like tri-n-butylphosphine or catalyzed by molybdenum complexes, provides an effective route to 2H-indazoles, which are tautomeric forms of the 1H-indazoles. organic-chemistry.org

[3+2] Annulation : Annulation strategies, such as the [3+2] cycloaddition of diazo compounds with arynes, offer a direct and efficient pathway to a wide range of substituted indazoles under mild conditions. organic-chemistry.org This approach can utilize o-(trimethylsilyl)aryl triflates as aryne precursors in the presence of a fluoride (B91410) source like CsF. organic-chemistry.org

Transition-Metal-Catalyzed Annulation : Modern methods increasingly rely on transition metals. Rhodium(III)-catalyzed C-H activation and annulation of aldehyde phenylhydrazones, for example, allows for the construction of functionalized 1H-indazoles. researchgate.netresearchgate.net This approach is valued for its atom economy and functional group tolerance. researchgate.net

Table 1: Overview of Selected Cyclization and Annulation Reactions for 1H-Indazole Synthesis
MethodKey Reagents/CatalystsStarting MaterialsGeneral OutcomeReference
Intramolecular C-H AminationIodine/KI or PIFAArylhydrazonesMetal-free synthesis of 1H-indazoles. nih.gov
[3+2] AnnulationCsF or TBAFDiazo compounds and aryne precursorsDirect formation of substituted indazoles. organic-chemistry.org
Rh(III)-Catalyzed AnnulationRh(III) catalystAldehyde phenylhydrazonesFunctionalized 1H-indazoles via C-H activation. researchgate.net
Copper-Mediated N-N Bond FormationCu(OAc)₂ with O₂o-Aminobenzonitriles and organometallic reagentsEfficient synthesis from ketimine intermediates. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for synthesizing and functionalizing the indazole core. researchgate.net The Suzuki-Miyaura coupling, in particular, is widely used to form C-C bonds by coupling halogenated indazoles with boronic acids. rsc.orgnih.gov

This methodology is highly efficient for introducing aryl and heteroaryl substituents at various positions of the indazole ring. nih.gov Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as dioxane/water, often with microwave irradiation to accelerate the reaction. researchgate.netnih.govnih.gov This strategy has been successfully applied to synthesize 3-aryl-1H-indazol-5-amine and 1,3-diarylsubstituted indazoles, demonstrating its versatility and high functional group tolerance. researchgate.netnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Indazole Scaffolds
Indazole SubstrateCoupling PartnerCatalyst SystemBaseSolventReference
3-BromoindazolesArylboronic acidsPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O researchgate.net
3-Iodo-N-Boc indazoleAryl/heteroarylboronic acidsPd(PPh₃)₄Aqueous baseDioxane nih.gov
Bromo-indazole carboxamideOrganoboronic acidsPdCl₂(dppf)·DCMK₂CO₃1,4-Dioxane/H₂O nih.gov

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules like indazoles by combining multiple reactants in a single step, avoiding the isolation of intermediates. mdpi.com

An example is the synthesis of 1-aryl-1H-indazoles through a one-pot domino process. This can involve the formation of an arylhydrazone from a substituted acetophenone (B1666503) or benzaldehyde, followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.gov Another approach is the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to generate 2H-indazoles. organic-chemistry.org These methods streamline the synthetic process, reduce waste, and allow for the rapid generation of diverse indazole libraries. nih.govresearchgate.net

Functionalization Strategies for the Ethynyl (B1212043) and Methyl Substituents

For a specific target like 3-ethynyl-5-methyl-1H-indazole, strategies to introduce and modify the ethynyl and methyl groups are critical.

The introduction of an ethynyl group at the C3 position of the indazole ring is commonly achieved via a Sonogashira cross-coupling reaction. nih.gov This palladium- and copper-catalyzed reaction couples a terminal alkyne with a C3-halogenated indazole, such as 3-iodo-1H-indazole. nih.govchim.it

The resulting 3-ethynyl-1H-indazole scaffold is a versatile building block, primarily due to the reactivity of the terminal alkyne. This group is an ideal handle for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.govwikipedia.org The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the ethynyl group reacts with an azide to form a stable 1,2,3-triazole ring. organic-chemistry.orginterchim.fr This modular approach allows for the straightforward covalent linking of the indazole core to a wide variety of other molecules, facilitating the development of chemical probes and complex molecular architectures. chemrxiv.orgijpsjournal.com

Modifying a methyl group on an aromatic ring like the one at the C5-position of the indazole core can be challenging. Direct functionalization often requires harsh conditions. Plausible, though not widely reported for this specific scaffold, synthetic transformations could include:

Benzylic Halogenation : Radical halogenation using reagents like N-bromosuccinimide (NBS) could introduce a halogen at the methyl position, creating a reactive handle for subsequent nucleophilic substitution.

Oxidation : Strong oxidizing agents could convert the methyl group into a carboxylic acid, allowing for a range of further derivatizations such as amidation or esterification.

While the literature extensively covers the methylation of the indazole nitrogen atoms (N1 and N2), with regioselectivity often depending on the reaction conditions and the nature of the substituents on the ring, the direct modification of a pre-existing C5-methyl group is less commonly described. researchgate.netrsc.org The electronic properties of the indazole ring and the presence of other functional groups would significantly influence the feasibility and outcome of such modifications. nih.gov

Principles of Green Chemistry in Indazole Synthesis

The synthesis of indazole derivatives, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. acs.orgjocpr.com These principles focus on creating more efficient, safer, and environmentally benign chemical processes. jocpr.com Key metrics such as atom economy and the Environmental Factor (E-factor) are used to quantify the "greenness" of a synthetic route. chembam.comsheldon.nl

Atom Economy and E-Factor: Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com An ideal reaction has 100% atom economy, meaning all reactant atoms are found in the final product, with no byproducts. The E-factor is the ratio of the mass of waste generated to the mass of the desired product; a lower E-factor signifies a greener process. chembam.comsheldon.nl Traditional multi-step syntheses common in the pharmaceutical and fine chemical industries often have poor atom economy and high E-factors due to the use of stoichiometric reagents and the generation of significant waste. sheldon.nl For instance, many classical named reactions have low atom economy, whereas catalytic reactions, cycloadditions, and rearrangements are inherently more atom-economical.

Table 1: Key Green Chemistry Metrics in Chemical Synthesis

Metric Definition Goal for a "Greener" Process
Atom Economy (Molecular weight of desired product / Molecular weight of all reactants) x 100 Maximize (approaching 100%)

| E-Factor (Environmental Factor) | Mass of waste / Mass of product | Minimize (approaching 0) chembam.com |

Greener Solvents and Catalysts: A significant focus of green chemistry in indazole synthesis is the replacement of hazardous organic solvents with more environmentally friendly alternatives. acs.orgresearchgate.net Research has explored the use of greener solvents such as polyethylene (B3416737) glycol (PEG-400), dimethyl sulfoxide (B87167) (DMSO), ethanol, and even water to facilitate indazole synthesis. acs.orgresearchgate.netorganic-chemistry.orgsamipubco.com For example, one-pot, three-component reactions for synthesizing 2H-indazoles have been successfully carried out in PEG-400, which serves as a recyclable and less toxic reaction medium. acs.orgorganic-chemistry.org Similarly, the use of ultrasound irradiation in conjunction with DMSO has been shown to produce good yields in the synthesis of 1H-indazoles. researchgate.net

The development and application of novel catalysts are central to green synthetic strategies. benthamdirect.combohrium.com This includes the use of heterogeneous catalysts, such as copper oxide nanoparticles, which can be easily recovered and reused, reducing waste and cost. acs.orgorganic-chemistry.org Natural catalysts, like lemon peel powder, have also been investigated as green and efficient options. researchgate.net Furthermore, catalyst-based approaches, employing transition-metal, acid, or base catalysts, have led to significant advancements in the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.com

Table 2: Effect of Different Solvents on the Synthesis Yield of 1H-Indazole

Solvent Yield (%)
DMSO 92
DMF 85
Dioxane 70
Methanol 65
Ethanol 75
Water 60

Data derived from studies on generalized 1H-indazole synthesis. researchgate.net

By integrating these green chemistry principles, the synthesis of complex molecules like this compound and its analogs can be made more sustainable, reducing the environmental footprint associated with their production for research and development. researchgate.net

Synthetic Optimization and Scalability Considerations for Research Applications

Optimizing the synthesis of a target compound like this compound and ensuring its scalability are critical for advancing research applications, from initial screening to potential large-scale manufacturing. researchgate.netrsc.org The transition from a laboratory-scale procedure to a robust, scalable process presents numerous challenges, including issues with reaction control, product isolation, purity, and safety. nih.govrsc.org

Reaction Optimization: Initial synthetic routes developed in medicinal chemistry often prioritize speed and versatility over scalability, frequently employing reactions that are difficult to scale up. researchgate.netnih.gov Optimization involves a systematic investigation of reaction parameters to improve yield, selectivity, and operational simplicity. For the synthesis of indazole analogs, this can involve screening different catalysts, solvents, bases, and temperature profiles. High-throughput experimentation (HTE) can accelerate this process, though it may not always identify a viable scalable route. rsc.orgrsc.org

A key challenge in indazole synthesis is controlling the regioselectivity of N-alkylation, as reactions can yield variable ratios of N1 and N2 isomers. nih.gov A successful optimization strategy for N1-alkylation involved a two-step enamine condensation and subsequent hydrogenation, which provided exclusive N1 selectivity and was demonstrated safely on a 100 g scale. rsc.orgresearchgate.net This data-driven approach highlights the importance of mechanistic understanding in overcoming selectivity issues. rsc.org

Scalability and Process Development: Scaling up a synthesis requires addressing practical and safety considerations that may not be apparent at the bench scale. rsc.org For indazole derivatives, potential issues include the thermal stability of intermediates and the management of exotherms during the reaction. rsc.org Process development aims to create a procedure that is not only high-yielding but also safe, cost-effective, and reproducible on a larger scale. researchgate.net

Key improvements often focus on the workup and purification steps. For instance, developing a crystallization method for the final product can eliminate the need for chromatographic purification, which is often a significant bottleneck in scaling up. researchgate.net This not only improves efficiency but also significantly reduces solvent waste, thereby lowering the Process Mass Intensity (PMI). researchgate.net The synthesis of Sonogashira coupling products, such as 3-ethynyl-1H-indazoles, involves catalysts like palladium and copper, and optimization for scale-up would focus on minimizing catalyst loading, ensuring complete removal from the final product, and developing a straightforward isolation procedure. nih.gov

Table 3: Key Considerations for Synthetic Optimization and Scale-Up of Indazole Analogs

Consideration Objective Example Strategy for Indazole Synthesis
Regioselectivity Control the formation of N1 vs. N2 isomers. Develop a thermodynamically controlled reaction pathway for selective N1-alkylation. rsc.org
Yield & Purity Maximize product yield while minimizing impurities. Optimize reaction conditions (catalyst, solvent, temperature) and develop robust crystallization methods. researchgate.net
Process Safety Identify and mitigate potential hazards (e.g., exotherms, unstable intermediates). Conduct process safety testing and ensure adequate cooling and reaction control on a larger scale. rsc.org
Operational Simplicity Design a process that is easy to perform and requires minimal complex manipulations. Move from multi-step, one-pot reactions to streamlined processes with simplified workups. nih.gov
Cost-Effectiveness Reduce the cost of starting materials, reagents, and solvents. Use lower loadings of expensive catalysts; replace costly reagents with cheaper alternatives. nih.gov

| Environmental Impact (PMI) | Minimize the total mass of materials used to produce a given mass of product. | Replace chromatographic purification with crystallization; recycle solvents where feasible. researchgate.net |

Ultimately, a pragmatic and data-driven approach to process development is essential to deliver a necessitated methodology suitable for the large-scale manufacture required for extensive research and clinical studies. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Ethynyl 5 Methyl 1h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-ethynyl-5-methyl-1H-indazole derivatives, providing detailed information about the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy, the protons of the indazole core and its substituents exhibit characteristic chemical shifts. The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons of the benzene (B151609) ring portion of the indazole will show distinct splitting patterns depending on their substitution. For a 5-methyl substituted indazole, one would expect to see distinct signals for the protons at positions 4, 6, and 7. The methyl group protons will appear as a singlet in the upfield region, typically around 2.5 ppm. The ethynyl (B1212043) proton at the 3-position is expected to resonate as a singlet in the range of 3-4 ppm.

¹³C NMR spectroscopy provides further structural confirmation. The two carbons of the ethynyl group will have characteristic chemical shifts, with the terminal carbon appearing at a slightly lower field than the carbon attached to the indazole ring. The methyl carbon will have a signal in the aliphatic region, typically below 25 ppm. The carbon atoms of the indazole ring will have distinct chemical shifts that are influenced by the substituents.

NMR is also crucial for differentiating between isomers. For example, 1H- and 2H-indazole tautomers can be distinguished by their NMR spectra. Furthermore, different positional isomers of substituted indazoles will exhibit unique sets of chemical shifts and coupling constants, allowing for unambiguous structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H>10 (broad singlet)-
C-H (ethynyl)~3.5 (singlet)~80
C≡C (ethynyl)-~85
CH₃~2.5 (singlet)~20
Aromatic H7.0 - 8.0 (multiplets)-
Aromatic C110 - 150-

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives. In a typical electron ionization (EI) mass spectrum, the molecule will produce a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways may include the loss of the ethynyl group, the methyl group, or cleavage of the indazole ring. The analysis of these fragment ions helps to piece together the structure of the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Predicted m/z Description
[M]⁺156.0687Molecular Ion
[M-H]⁺155.0610Loss of a hydrogen atom
[M-CH₃]⁺141.0453Loss of a methyl group
[M-C₂H]⁺131.0558Loss of the ethynyl group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands for the N-H bond, the C≡C triple bond of the ethynyl group, and the C-H bonds of the aromatic ring and the methyl group. The N-H stretching vibration typically appears as a broad band in the region of 3200-3500 cm⁻¹. The C≡C stretching of a terminal alkyne is a sharp, weak band around 2100-2140 cm⁻¹, while the ≡C-H stretch is a sharp band around 3300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indazole ring is a chromophore that absorbs UV light. The position and intensity of the absorption maxima are influenced by the substituents on the ring. The ethynyl and methyl groups will cause shifts in the absorption bands compared to the parent indazole molecule.

Table 3: Predicted IR and UV-Vis Spectroscopic Data for this compound

Spectroscopic Technique Functional Group/Transition Predicted Absorption
IRN-H stretch3200-3500 cm⁻¹ (broad)
IR≡C-H stretch~3300 cm⁻¹ (sharp)
IRC≡C stretch2100-2140 cm⁻¹ (sharp, weak)
IRC-H stretch (aromatic)3000-3100 cm⁻¹
IRC-H stretch (methyl)2850-2960 cm⁻¹
UV-Visπ → π* transitions~250-300 nm

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would confirm the planar structure of the indazole ring system. It would also provide accurate measurements of the bond lengths and angles of the ethynyl and methyl substituents.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. Hydrogen bonding involving the N-H group of the indazole ring is expected to be a dominant intermolecular force, potentially leading to the formation of dimers or extended chains. Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in the crystal packing. While specific crystallographic data for this compound is not available, data from related indazole structures, such as 3-chloro-1-methyl-5-nitro-1H-indazole, show that the indazole system is essentially planar. nih.gov

Table 4: Typical Crystallographic Parameters for Indazole Derivatives

Parameter Typical Value
Crystal SystemMonoclinic, Orthorhombic
Space GroupP2₁/c, P2₁2₁2₁
N-N bond length~1.35-1.38 Å
C-N bond length~1.32-1.38 Å
C-C bond length (aromatic)~1.36-1.42 Å
Hydrogen BondingN-H···N or N-H···O interactions

Computational Chemistry and in Silico Modeling of 3 Ethynyl 5 Methyl 1h Indazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 3-ethynyl-5-methyl-1H-indazole. Methods like B3LYP, often paired with basis sets such as 6-311++G, are employed to optimize the molecule's geometry and calculate its fundamental properties. researchgate.netnih.gov These calculations provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic characteristics. The insights gained are crucial for predicting how the molecule will interact with biological targets and for rationalizing its chemical behavior.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govmdpi.com For molecules like this compound, this analysis helps predict the most probable sites for reaction.

Molecular Electrostatic Potential (MEP) surfaces complement HOMO-LUMO analysis by mapping the charge distribution across the molecule. nih.gov These surfaces use a color-coded scale to visualize electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. nih.gov For the indazole scaffold, negative potential is often localized around the nitrogen atoms, indicating their role as potential hydrogen bond acceptors in interactions with biological targets.

Table 1: Representative Quantum Chemical Parameters for Indazole-type Structures
ParameterDescriptionTypical Value Range
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital-6.0 to -7.5 eV
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5 eV
Energy Gap (ΔE) (eV)Difference between LUMO and HOMO energies4.0 to 5.5 eV
Dipole Moment (Debye)Measure of molecular polarity1.5 to 3.5 D

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its analogues, docking simulations have been crucial in understanding their mechanism of action as kinase inhibitors, particularly against targets like Phosphatidylinositol 3-kinase (PI3K). nih.govnih.gov These simulations place the ligand into the ATP-binding pocket of the target kinase, and a scoring function estimates the binding affinity. jocpr.com The results reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on a series of 3-ethynyl-1H-indazoles showed that the indazole nitrogen atoms can act as crucial hydrogen bond donors or acceptors, anchoring the molecule within the active site. nih.gov

Table 2: Predicted Interactions of a 3-Ethynyl-Indazole Scaffold with PI3Kα
Ligand MoietyProtein ResidueInteraction Type
Indazole N-1Val851 (backbone)Hydrogen Bond
Indazole N-2(Solvent/Water-mediated)Hydrogen Bond
Ethynyl (B1212043) GroupHydrophobic pocketHydrophobic Interaction
Substituent on IndazoleTyr836, Asp933Hydrogen Bond/Hydrophobic

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into the stability and flexibility of the complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the interactions predicted by docking. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its predicted pose, validating the docking results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the chemical structure of compounds with their biological activity. For a series of compounds like the 3-ethynyl-1H-indazoles, a QSAR model can be developed to predict the inhibitory activity based on molecular descriptors. nih.gov These descriptors are numerical representations of physicochemical properties, such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). By establishing a mathematical relationship between these descriptors and the observed biological activity (e.g., IC₅₀ values), a predictive QSAR model can be built. This model can then be used to forecast the activity of newly designed, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis.

In Silico ADMET Prediction for Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties, providing an early assessment of a compound's drug-likeness and potential liabilities. nih.govresearchgate.net For this compound, these predictions are guided by established criteria such as Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, logP, and the number of hydrogen bond donors and acceptors. Favorable in vitro ADME properties have been noted for the 3-ethynyl-1H-indazole scaffold, suggesting its potential for development. nih.govnih.gov

Table 3: Predicted ADMET Properties and Drug-Likeness for this compound
Property (Lipinski's Rule of Five)Predicted ValueRule (for Oral Bioavailability)Compliance
Molecular Weight (g/mol)156.18≤ 500Yes
LogP (Octanol-Water Partition)~2.5≤ 5Yes
Hydrogen Bond Donors1 (indazole NH)≤ 5Yes
Hydrogen Bond Acceptors2 (indazole N, ethynyl π-system)≤ 10Yes

Molecular and Cellular Biological Investigations of Indazole Derivatives

Biochemical Target Identification and Engagement Studies

The characterization of how 3-ethynyl-1H-indazole derivatives interact with biological macromolecules is crucial to understanding their mechanism of action. Studies have employed a variety of biochemical techniques to identify and validate the molecular targets of these compounds.

Enzyme Inhibition Assays (e.g., Kinases, IDO1, DNA Gyrase B, SAH/MTAN)

The indazole scaffold has proven to be a versatile framework for designing potent enzyme inhibitors targeting a diverse range of protein families critical in pathophysiology.

Kinases: A significant area of investigation has been the inhibition of protein kinases, particularly those in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. A series of 3-ethynyl-1H-indazoles were synthesized and evaluated, revealing that specific derivatives could inhibit key components of this cascade, including PI3K, PDK1, and mTOR, with potencies in the low micromolar range. nih.gov For instance, one derivative demonstrated an IC₅₀ value of 361 nM against the PI3Kα isoform. nih.gov Computational modeling suggests these compounds may utilize a novel binding mode within the ATP-binding site. nih.gov

Another prominent target is the BCR-ABL fusion protein, a tyrosine kinase central to chronic myeloid leukemia (CML). The derivative 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, known as AKE-72, has shown robust potency against both wild-type BCR-ABL (IC₅₀ < 0.5 nM) and the clinically challenging T315I mutant (IC₅₀ = 9 nM). nih.gov Further screening of this compound against a panel of oncogenic kinases revealed significant inhibition of c-Kit, FGFR1, FLT3, and VEGFR2, among others. nih.gov

Inhibitory Activity of 3-Ethynyl-1H-Indazole Derivatives Against Various Kinases
DerivativeTarget KinaseIC₅₀ Value
Compound 10 (PI3K inhibitor series)PI3Kα361 nM
Compound 9 (PI3K inhibitor series)PI3Kα1.85 µM
Compound 6 (PI3K inhibitor series)PI3Kα1.05 µM
AKE-72BCR-ABL (Wild-Type)&lt; 0.5 nM
AKE-72BCR-ABL (T315I Mutant)9 nM

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme overexpressed in many cancers. nih.gov Research has identified 4,6-substituted-1H-indazole derivatives as dual inhibitors of both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). One lead compound from this series displayed an IC₅₀ value of 0.74 µM against IDO1 in enzymatic assays and 1.37 µM in a cell-based assay. nih.gov

DNA Gyrase B: Bacterial DNA gyrase is a validated target for antibiotics. nih.gov A novel class of indazole derivatives has been identified as potent inhibitors of the GyrB subunit. nih.gov By optimizing a pyrazolopyridone hit, researchers developed indazole derivatives with excellent enzymatic and antibacterial activity, guided by structure-based drug design. nih.gov

SAH/MTAN: S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) is a critical enzyme in bacterial metabolism and quorum sensing. nih.gov Studies have shown that indazole compounds can inhibit SAH/MTAN, presenting a potential mechanism to disrupt bacterial virulence. nih.gov Quantitative structure-activity relationship (QSAR) and molecular docking studies have been used to explore the biochemical mechanisms behind this inhibition. nih.gov

Receptor Binding and Modulation Studies (e.g., CCR4, SOS1)

Beyond enzyme inhibition, indazole derivatives have been investigated for their ability to interact with and modulate cell surface and intracellular receptors.

CCR4: The CC-chemokine receptor 4 (CCR4) is involved in T-cell migration and is implicated in inflammatory diseases and cancer. malariaworld.org A series of indazole arylsulfonamides were synthesized and found to act as allosteric antagonists of human CCR4. nih.gov These antagonists bind to an intracellular allosteric site on the receptor, highlighting the utility of the indazole core in targeting G-protein coupled receptors. nih.gov

SOS1: Son of sevenless homolog 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor that activates KRAS signaling, a pathway frequently mutated in cancer. nih.govresearchgate.net Recently, small-molecule SOS1 agonists with a novel indazole scaffold were discovered. nih.gov Through structure-based optimization, a lead compound was identified that could potently activate SOS1 (p-ERK EC₅₀ = 1.53 µM) and enhance cellular RAS-GTP levels, demonstrating the potential for indazole derivatives to modulate this critical signaling node. nih.gov

Protein-Ligand Interaction Characterization (e.g., Tubulin binding)

Detailed characterization of the physical interactions between indazole derivatives and their protein targets provides insight into their binding affinity and specificity. Using a combination of RNA-seq, in vitro primary cell analysis (BioMAP), and chemoproteomics, the tubulin beta chain was identified as a direct binding target for a series of indazole-containing compounds. researchgate.net The analysis showed that these compounds have profiles most similar to microtubule disruptors, confirming their interaction with the tubulin cytoskeleton. researchgate.net

Affinity-Based Proteomics for Global Target Profiling

To gain a broader understanding of the cellular targets of 3-ethynyl-1H-indazole derivatives, affinity-based proteomic techniques can be employed. nih.gov These methods use chemical probes, often based on the compound of interest, to capture interacting proteins from complex cellular lysates. researchgate.net The captured proteins are then identified by mass spectrometry, providing a global profile of potential targets. nih.gov This approach is particularly valuable for identifying novel or unexpected targets and understanding off-target effects. nih.gov For example, chemoproteomics was successfully used to identify tubulin as the direct binding partner for a series of bioactive indazole derivatives, validating this technique for target deconvolution. researchgate.net

Mechanistic Cellular Assays

Following biochemical identification of targets, cellular assays are essential to confirm that target engagement translates into a functional effect within a biological context.

Cell Viability and Proliferation Modulation in Cell Lines

A primary functional outcome studied for indazole derivatives is their effect on the growth and survival of cancer cells. Derivatives of 3-ethynyl-1H-indazole that inhibit the PI3K pathway have demonstrated anti-proliferative activity in human cancer cell cultures. nih.gov Similarly, the potent BCR-ABL inhibitor AKE-72 elicited remarkable anti-leukemic activity against the K-562 CML cell line, with a GI₅₀ value of less than 10 nM and a total growth inhibition (TGI) value of 154 nM. nih.govnih.gov It also strongly inhibited the proliferation of Ba/F3 cells expressing either native BCR-ABL or the T315I mutant. nih.gov Other studies on 3,5-disubstituted indazole derivatives have shown promising inhibitory effects against lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov

Anti-Proliferative Activity of Indazole Derivatives in Cancer Cell Lines
Derivative ClassCell LineCancer TypeActivity Metric (IC₅₀/GI₅₀)
AKE-72K-562Chronic Myeloid LeukemiaGI₅₀ &lt; 10 nM
AKE-72Ba/F3 (BCR-ABL WT)Leukemia ModelPotent Inhibition
AKE-72Ba/F3 (BCR-ABL T315I)Leukemia ModelPotent Inhibition
3,5-disubstituted indazole (Compound 6o)K-562Chronic Myeloid LeukemiaIC₅₀ = 5.15 µM
3-ethynyl-1H-indazolesVariousHuman CancersAnti-proliferative

Cell Cycle Perturbation Analysis (e.g., G2/M Arrest)

Specific studies detailing the effects of 3-ethynyl-5-methyl-1H-indazole on cell cycle progression have not been identified in the reviewed scientific literature. Consequently, there is no direct evidence to confirm or deny its ability to induce cell cycle arrest, for instance, at the G2/M checkpoint. While other indazole derivatives have been reported to cause perturbations in the cell cycle of various cancer cell lines, such findings cannot be directly extrapolated to this compound without specific experimental validation.

Apoptosis and Programmed Cell Death Induction

There is a lack of specific published research investigating the pro-apoptotic potential of this compound. As a result, no data is available regarding its ability to induce programmed cell death, nor have the potential underlying molecular mechanisms, such as caspase activation or regulation of the Bcl-2 family of proteins, been elucidated for this specific compound. The broader class of indazole-containing compounds has been noted for its ability to trigger apoptosis in various pathological contexts.

Intracellular Signaling Pathway Modulation (e.g., PI3K/AKT/mTOR, ERK1/2, KRAS, ROS-Mitochondrial Pathways)

Direct evidence of the modulatory effects of this compound on key intracellular signaling pathways is not present in the current body of scientific literature. A related class of compounds, 3-ethynyl-1H-indazoles, has been investigated as potential inhibitors of the PI3K/AKT/mTOR signaling pathway. These studies, however, focused on a series of derivatives and did not provide specific data for the 5-methyl substituted variant. Therefore, the precise impact of this compound on this or other pathways like ERK1/2, KRAS, or ROS-mitochondrial pathways remains uncharacterized.

Subcellular Localization and Organelle Specificity Studies

Investigations into the subcellular localization and organelle-specific accumulation of this compound have not been reported. Understanding the distribution of a compound within a cell is critical for elucidating its mechanism of action, but such studies for this specific molecule are not currently available.

Structure-Activity Relationship (SAR) Elucidation in Biological Systems

Comprehensive structure-activity relationship (SAR) studies specifically centered on this compound are not available in the public domain. SAR studies typically require the synthesis and biological evaluation of a series of related analogues to determine the influence of different chemical modifications on biological activity.

Impact of Substituent Modifications on Biological Potency and Selectivity

While general SAR studies have been conducted on broader classes of indazole derivatives, a detailed analysis of the impact of the 5-methyl and 3-ethynyl substituents of this specific compound on biological potency and selectivity is not available. For other indazole series, modifications at various positions of the indazole ring have been shown to significantly influence their biological profiles. However, without specific comparative data, the precise contribution of the 5-methyl group in this compound remains speculative.

Applications of 3 Ethynyl 5 Methyl 1h Indazole As a Research Tool and Scaffold

Role as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a promising starting point for the development of a wide range of biologically active compounds. nih.govresearchgate.net The indazole nucleus is widely recognized as such a scaffold, and the incorporation of an ethynyl (B1212043) group at the 3-position, as seen in 3-ethynyl-5-methyl-1H-indazole, further enhances its utility in medicinal chemistry. nih.govnih.gov

The indazole ring system is a bioisostere of indole (B1671886), meaning it has similar physical and chemical properties, allowing it to mimic indole in interactions with biological targets. nih.gov This property, combined with the rigid, bicyclic nature of the indazole core, provides a well-defined three-dimensional structure for the presentation of various functional groups. The ethynyl group is a particularly valuable addition to this scaffold. It is a small, rigid, and linear functional group that can participate in a variety of chemical transformations, making it an excellent handle for the synthesis of diverse compound libraries. Furthermore, the ethynyl group can act as a key interacting moiety with biological targets, often inserting into hydrophobic pockets or forming hydrogen bonds.

The 5-methyl group on the indazole ring can also play a crucial role in modulating the compound's properties. It can influence the electronic properties of the ring system, affect the compound's solubility and metabolic stability, and provide an additional point of interaction with target proteins. The combination of the privileged indazole core, the versatile ethynyl group, and the modulating methyl group makes this compound a highly attractive scaffold for the design and synthesis of novel therapeutic agents.

A notable example of the application of the 3-ethynyl-1H-indazole scaffold is in the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer. The 3-ethynyl-1H-indazole scaffold has been successfully employed to generate potent inhibitors of various kinases, demonstrating its privileged nature.

Development of Chemical Probes for Biological Target Validation

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a cellular or in vivo context. exlibrisgroup.comnih.gov The development of high-quality chemical probes is essential for target validation, the process of confirming that a specific biological target is relevant to a disease and a viable point of intervention for a new drug. The this compound scaffold possesses several features that make it well-suited for the development of chemical probes.

The ethynyl group at the 3-position is a key feature in this regard. It can be readily modified using a variety of chemical reactions, such as click chemistry, to attach reporter tags, such as fluorescent dyes or biotin (B1667282), or to link the scaffold to affinity matrices for pull-down experiments. These modifications allow for the visualization, isolation, and identification of the target protein, as well as the study of its interactions with other molecules.

Furthermore, the potency and selectivity of inhibitors derived from the 3-ethynyl-1H-indazole scaffold can be finely tuned through synthetic modifications. nih.gov This is a critical aspect of chemical probe design, as a good probe must be highly selective for its intended target to avoid off-target effects that could confound experimental results. The ability to systematically modify the scaffold and observe the effects on potency and selectivity allows for the development of highly specific probes.

For instance, a library of 3-ethynyl-1H-indazole derivatives could be synthesized and screened against a panel of kinases to identify a compound with high affinity and selectivity for a particular kinase of interest. This compound could then be further modified with a reporter tag to generate a chemical probe for studying the role of that kinase in cellular processes. The development of such probes is crucial for advancing our understanding of disease biology and for the identification of new therapeutic targets.

Utility in Lead Compound Identification and Optimization in Preclinical Drug Discovery

Lead compound identification and optimization are critical stages in the drug discovery process. A lead compound is a molecule that shows promising biological activity against a specific target and has the potential to be developed into a new drug. The this compound scaffold has proven to be a valuable starting point for the identification and optimization of lead compounds in preclinical drug discovery. nih.gov

The privileged nature of the indazole scaffold means that libraries of compounds based on this framework are likely to contain hits against a variety of biological targets. High-throughput screening of such libraries can rapidly identify initial lead compounds. Once a lead is identified, the synthetic tractability of the this compound scaffold allows for rapid and systematic optimization of its properties.

Structure-activity relationship (SAR) studies, which involve systematically modifying the structure of a compound and evaluating the effect on its biological activity, are a key part of lead optimization. The ethynyl group and the 5-methyl group of this compound provide convenient points for chemical modification, allowing for the exploration of a wide range of structural variations. For example, the ethynyl group can be used as a handle to introduce different substituents to probe the binding pocket of the target protein, while modifications at other positions on the indazole ring can be used to improve properties such as solubility, metabolic stability, and oral bioavailability.

A study on 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway provides a concrete example of this utility. nih.gov In this study, a series of 3-ethynyl-1H-indazole derivatives were synthesized and evaluated for their ability to inhibit key kinases in the PI3K pathway. The SAR studies revealed that the nature of the substituent on the ethynyl group had a significant impact on the potency and selectivity of the compounds. This information was used to optimize the lead compounds, resulting in the identification of potent and selective inhibitors with drug-like properties. nih.gov

CompoundTarget KinaseIC50 (µM)
Derivative 1 PI3Kα0.8
Derivative 2 mTOR1.2
Derivative 3 PDK12.5
Derivative 4 PI3Kβ>10

This table is based on hypothetical data for illustrative purposes and does not represent actual experimental results.

Contribution to Understanding Biological Pathways and Disease Mechanisms

The development of potent and selective inhibitors based on the this compound scaffold has significantly contributed to our understanding of complex biological pathways and disease mechanisms. By providing tools to selectively block the activity of specific proteins, these compounds allow researchers to dissect the roles of these proteins in cellular processes and to elucidate their involvement in disease.

For example, the development of selective kinase inhibitors based on the 3-ethynyl-1H-indazole scaffold has been instrumental in unraveling the intricacies of signal transduction pathways. nih.gov Signal transduction is the process by which cells communicate and respond to their environment, and it is often dysregulated in diseases such as cancer. By using selective inhibitors to block the activity of specific kinases in a signaling pathway, researchers can study the downstream effects and gain insights into the pathway's function.

The study of the PI3K/AKT/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival, has greatly benefited from the availability of potent inhibitors. nih.gov The use of 3-ethynyl-1H-indazole-based inhibitors has allowed researchers to probe the roles of different kinases in this pathway and to understand how their dysregulation contributes to cancer development. This knowledge is crucial for the development of new and more effective cancer therapies.

Furthermore, the use of these compounds in preclinical models of disease can help to validate the therapeutic potential of targeting a specific protein or pathway. By observing the effects of a selective inhibitor in a disease model, researchers can gain confidence that targeting that protein will have a beneficial effect in patients. This is a critical step in the translation of basic research findings into new medicines.

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Methodologies and Chemistries

While classical methods for indazole synthesis are well-documented, future research should focus on adopting more efficient, sustainable, and versatile synthetic technologies to generate libraries of 3-ethynyl-5-methyl-1H-indazole analogs.

C-H Bond Functionalization : Transition-metal-catalyzed direct C–H bond functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores. mdpi.com Future efforts could apply rhodium(III) or cobalt(III)-catalyzed C-H activation cascades to introduce diverse functional groups onto the indazole ring of this compound, bypassing the need for pre-functionalized starting materials. nih.govnih.gov This approach allows for late-stage diversification, which is highly valuable in medicinal chemistry for rapidly generating structure-activity relationship (SAR) data. researchgate.net

Photocatalysis and Electrochemistry : Visible-light photocatalysis offers a green and efficient alternative for C-H functionalization. ijsdr.org Employing inexpensive organic photocatalysts, researchers can achieve reactions like C3-alkylation and amidation of the indazole core under mild, metal-free conditions. researchgate.netacs.org These methods could be adapted to modify the this compound scaffold, providing access to novel chemical space. acs.org Photocatalysis in microreactors, for instance, has been shown to dramatically accelerate reaction times for indazole synthesis from hours to under a minute, a technique that also enables safer and more scalable production. rsc.org

Flow Chemistry : The application of continuous-flow chemistry can overcome many limitations of traditional batch synthesis, such as safety concerns with hazardous reagents, scalability, and reproducibility. mdpi.comacs.org A flow-based approach for the synthesis of this compound and its derivatives would enable on-demand production and facilitate multi-step sequences in a streamlined manner. researchgate.netresearchgate.net This technology is particularly advantageous for reactions that are difficult to control in batch, offering precise control over temperature, pressure, and reaction time. mdpi.com

Identification of Undiscovered Biological Targets and Mechanisms

Indazole derivatives are widely recognized as potent kinase inhibitors. rsc.org However, the full biological activity profile of this compound is likely broader. Future research should aim to identify novel protein targets and elucidate new mechanisms of action.

Expanding the Kinase Target Scope : While 3-ethynyl-1H-indazoles have shown activity against kinases in the PI3K/AKT/mTOR pathway, many other kinase families remain unexplored for this specific scaffold. nih.gov Systematic screening against a comprehensive panel of human kinases could reveal unexpected inhibitory activities. nih.gov Emerging cancer targets like the PIM kinases, Aurora kinases, and Tec family kinases (e.g., ITK) represent promising areas for investigation. nih.govresearchgate.net Furthermore, developing derivatives that exhibit high selectivity for specific kinase isoforms is a critical goal to minimize off-target effects and improve therapeutic outcomes. nih.govnih.gov

Non-Kinase Targets : The indazole scaffold is polypharmacological, meaning it can interact with multiple biological targets beyond kinases. uni-augsburg.de Future studies should investigate other potential target classes. For instance, indazole derivatives have shown activity against membrane transporters like MCT1 and ABC transporters, which are implicated in cancer multidrug resistance. uni-augsburg.de Other documented activities for the indazole core include inhibition of enzymes involved in inflammation (e.g., 5-LOX, COX-2), anti-protozoal activity, and modulation of G-protein coupled receptors. bohrium.compnrjournal.com Exploring these and other target families could reveal entirely new therapeutic applications for this compound.

Mechanism-Guided Design : Utilizing computational methods and structure-based drug design will be crucial for identifying new targets and optimizing ligand binding. nih.gov Molecular docking studies can predict binding modes and affinities, guiding the rational design of derivatives with improved potency and selectivity for both known and novel targets. jmchemsci.com

Table 1: Known and Potential Biological Targets for Indazole Scaffolds

Target ClassSpecific ExamplesPotential Therapeutic Area
Protein Kinases (Known) PI3K, PDK1, mTOR, VEGFR-2, FGFR, c-Kit, PDGFRβ bohrium.comnih.govnih.govnih.govCancer, Inflammation
Protein Kinases (Potential) Aurora Kinases, PIM Kinases, ITK, c-Src, JAKs, c-Met nih.govresearchgate.netnih.govCancer, Autoimmune Disorders
Membrane Transporters MCT1, ABCA1, ABCB1, ABCC1, ABCC10, ABCG2 uni-augsburg.deCancer (Drug Resistance), Neurodegeneration
Other Enzymes 5-Lipoxygenase (5-LOX), Cyclooxygenase-2 (COX-2) bohrium.comInflammation, Pain
Pathogen Targets DNA Gyrase, Protozoal Enzymes pnrjournal.comjmchemsci.comBacterial Infections, Protozoal Infections

Integration with Advanced Chemical Biology Techniques

The terminal alkyne (ethynyl) group of this compound makes it an exceptionally versatile tool for chemical biology applications, particularly through "click chemistry."

Click Chemistry : The ethynyl (B1212043) group is one half of the bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction is highly efficient, specific, and can be performed in complex biological systems without interfering with native processes. This functionality allows this compound to be easily conjugated to other molecules, such as fluorescent dyes, affinity tags (like biotin), or larger drug delivery systems.

Activity-Based Protein Profiling (ABPP) : By attaching a reporter tag (e.g., biotin) to this compound via a click reaction, the compound can be converted into a chemical probe. This probe can be used in ABPP experiments to identify its direct cellular targets. The probe is introduced to cell lysates or live cells, where it binds to its protein targets. After binding, the tagged proteins can be enriched using affinity purification (e.g., streptavidin beads for a biotin (B1667282) tag) and subsequently identified and quantified by mass spectrometry-based proteomics. This unbiased approach is powerful for discovering novel targets and off-targets, providing a deeper understanding of the compound's mechanism of action.

Target Engagement and Drug Visualization : A fluorescent dye can be "clicked" onto the this compound molecule. The resulting fluorescent probe can be used in cellular imaging studies to visualize the compound's subcellular localization and confirm its engagement with specific targets within the cell, providing spatial and temporal information about drug-target interactions.

Challenges and Prospects in Indazole-Based Chemical Biology Research

Despite the significant promise of the indazole scaffold, several challenges must be addressed to successfully translate compounds like this compound into clinical therapies. researchgate.net

Challenges :

Selectivity : For kinase inhibitors, achieving high selectivity remains a major hurdle. Many indazole-based drugs target the highly conserved ATP-binding site, leading to inhibition of multiple kinases and potential off-target toxicities. nih.gov

Drug Resistance : Cancers can develop resistance to kinase inhibitors through various mechanisms, including mutations in the target kinase that prevent drug binding or activation of alternative signaling pathways. mdpi.com

Synthetic Complexity and Yield : While novel synthetic methods are emerging, the synthesis of complex, highly functionalized indazole derivatives can still be challenging, sometimes resulting in low yields which can hinder preclinical development. bohrium.com

Clinical Translation : A significant number of promising drug candidates fail during clinical trials due to unforeseen toxicity or a lack of efficacy in human subjects. nih.gov Overcoming the high failure rate for kinase inhibitors in diseases like glioblastoma requires better preclinical models and a deeper understanding of resistance mechanisms. mdpi.com

Prospects :

Targeted and Combination Therapies : The future lies in developing highly selective inhibitors that target specific isoforms or mutants of a protein kinase. nih.gov Additionally, combining indazole-based drugs with other therapeutic agents that target different pathways could overcome resistance and enhance efficacy. researchgate.net

AI and Computational Design : The integration of artificial intelligence and advanced computational modeling can accelerate the drug discovery process. These tools can help predict compound activity, selectivity, and potential toxicities, allowing for a more rational, mechanism-guided design of new indazole derivatives. nih.govnih.gov

Expanding Beyond Oncology : While cancer remains a primary focus, the diverse biological activities of indazoles suggest significant untapped potential in other therapeutic areas, including inflammatory diseases, neurodegenerative disorders, and infectious diseases. bohrium.comnih.gov

Privileged Scaffold Versatility : The indazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to numerous biological targets. nih.govresearchgate.net Continued exploration of this scaffold, aided by new synthetic and chemical biology tools, will undoubtedly lead to the discovery of novel therapeutics.

Table 2: Summary of Challenges and Prospects

CategoryKey Points
Challenges • Achieving high kinase selectivity to avoid off-target effects. nih.gov• Overcoming acquired and intrinsic drug resistance. mdpi.com• Developing scalable and high-yield synthetic routes. bohrium.com• Improving the success rate of clinical translation. nih.gov
Prospects • Design of isoform-selective and multi-target inhibitors. nih.gov• Use of combination therapies to preempt or overcome resistance. researchgate.net• Application of AI and computational chemistry for rational drug design. nih.gov• Exploring non-oncology therapeutic applications. bohrium.com

Q & A

Q. What are the common synthetic routes for preparing 3-ethynyl-5-methyl-1H-indazole, and what reaction conditions are critical for optimizing yield?

The synthesis of indazole derivatives typically involves nucleophilic substitution, cyclization, or cross-coupling reactions. For example, the introduction of ethynyl groups can be achieved via Sonogashira coupling using palladium catalysts under inert atmospheres. Critical parameters include:

  • Catalyst selection : Palladium(II) acetate/ligand systems for efficient coupling .
  • Solvent optimization : Polar aprotic solvents like DMF or THF to stabilize intermediates .
  • Base choice : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate reactive sites .
    Reaction monitoring via TLC or HPLC is essential to minimize byproducts. Yields are improved by controlling temperature (60–100°C) and reaction time (12–24 hours).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon connectivity. Aromatic protons in indazole typically appear at δ 7.0–8.5 ppm, while ethynyl protons resonate near δ 2.5–3.5 ppm .
  • Infrared (IR) Spectroscopy : Peaks at ~2100 cm⁻¹ confirm the presence of the ethynyl (C≡C) group .
  • X-ray Crystallography : Resolves molecular geometry and packing. Software like WinGX and ORTEP are used for structure refinement .
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N percentages .

Q. What in vitro pharmacological assays are typically employed to evaluate the bioactivity of this compound derivatives?

Common assays include:

  • Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATP-competitive binding for kinase targets) .
  • Receptor Binding Assays : Radioligand displacement studies (e.g., for G-protein-coupled receptors) .
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines to assess antiproliferative activity .
    Dose-response curves (IC₅₀/EC₅₀ values) and selectivity indices are critical for validating target specificity.

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties or reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G* basis set) model:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electrophilic/nucleophilic sites. Ethynyl groups lower LUMO energy, enhancing reactivity .
  • Electrostatic Potential Maps : Identify regions prone to nucleophilic attack (e.g., ethynyl termini) .
  • Transition State Analysis : Simulate reaction pathways (e.g., cycloadditions) to optimize synthetic strategies .
    Software like Gaussian or ORCA is used, with validation via experimental spectroscopic data.

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving indazole derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl vs. ethynyl groups) to isolate contributing factors .
  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Meta-Analysis : Cross-reference data from multiple models (e.g., in vitro vs. ex vivo) to identify outliers .
    Triangulation of data from orthogonal assays (e.g., binding vs. functional assays) reduces false positives .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the molecular packing and intermolecular interactions of this compound?

  • X-ray Crystallography : Resolves anisotropic displacement parameters and hydrogen-bonding networks. For example, N–H···O/N interactions stabilize crystal packing .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H···π interactions involving the ethynyl group) using CrystalExplorer .
    These methods inform solubility and stability predictions, critical for formulation studies.

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